4-Butylpiperazin-2-one

Description

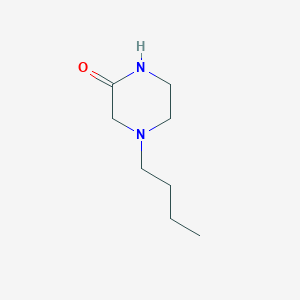

4-Butylpiperazin-2-one is a heterocyclic organic compound characterized by a six-membered piperazine ring containing one ketone group (at position 2) and a butyl substituent at position 2. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol.

Properties

CAS No. |

59702-02-2 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

4-butylpiperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-8(11)7-10/h2-7H2,1H3,(H,9,11) |

InChI Key |

LCGVHAGARVWRLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCNC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .

Another method involves the ring opening of aziridines under the action of N-nucleophiles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-Butylpiperazin-2-one has various applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-Butylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their pharmacological and chemical versatility.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings:

However, excessive hydrophobicity may reduce aqueous solubility. Aromatic Groups (e.g., phenyl, benzodioxole): Improve binding affinity to receptors like serotonin (5-HT) or dopamine receptors due to π-π interactions . Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance metabolic stability and selectivity in kinase inhibitors .

Physicochemical Properties :

- The butyl group in this compound likely confers a logP ~2.5 (estimated), comparable to tert-butyl derivatives (logP ~2.8 for Boc-protected analogs) .

- Methyl or smaller substituents (e.g., in benzodioxole derivatives) improve solubility (e.g., TPSA ~60 Ų vs. ~40 Ų for butyl analogs) .

Synthetic Utility :

- Piperazine ketones (e.g., this compound) serve as intermediates for further functionalization, such as coupling with triazolo or pyrimidine cores .

- Boc-protected derivatives (e.g., ) are critical for controlled synthesis in peptide chemistry .

Research Implications and Limitations

- Gaps in Data: Direct pharmacological or kinetic data for this compound are absent in the provided evidence.

- Opportunities : The compound’s balance of lipophilicity and rigidity makes it a candidate for further study in neurodegenerative or psychiatric disorders, leveraging piperazine’s established role in CNS drug design .

Biological Activity

4-Butylpiperazin-2-one, a derivative of piperazine, has attracted significant attention due to its diverse biological activities. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a butyl group attached to the nitrogen atom. This structural modification enhances its hydrophobicity and reactivity, influencing its biological activity. The compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing various pharmaceutical agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), which are vital in mediating physiological responses.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter availability.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, inhibiting bacterial and fungal growth through structural modifications .

- Antioxidant Activity : The compound shows significant antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation .

- Central Nervous System (CNS) Activity : It has potential applications in treating neurodegenerative disorders due to its interaction with neurotransmitter systems .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals | |

| CNS Activity | Potential antidepressant effects |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of piperazine, including this compound, revealed that modifications at the nitrogen position significantly influenced antimicrobial activity. The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Research exploring the CNS activity of this compound indicated that it could enhance serotonin levels in synaptic clefts, suggesting potential use in treating depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems was highlighted as a critical factor in its neuroprotective effects .

- Antioxidant Properties : In vitro studies demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.